molecular formula C18H15N3O3 B12884892 2-Benzamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide CAS No. 90059-31-7

2-Benzamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide

Cat. No.: B12884892
CAS No.: 90059-31-7
M. Wt: 321.3 g/mol
InChI Key: MWLNJPWTSKXAIX-UHFFFAOYSA-N
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Description

2-Benzamido-N-(3-methylisoxazol-5-yl)benzamide is a compound that belongs to the class of benzamides and isoxazoles. Benzamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . Isoxazoles, on the other hand, are five-membered heterocycles containing one oxygen and one nitrogen atom, and they exhibit various therapeutic potentials . The combination of these two moieties in a single compound makes 2-benzamido-N-(3-methylisoxazol-5-yl)benzamide an interesting subject for scientific research.

Preparation Methods

The synthesis of 2-benzamido-N-(3-methylisoxazol-5-yl)benzamide typically involves the reaction of 2-aminobenzamide with 3-methylisoxazole-5-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The product is then purified using column chromatography .

Chemical Reactions Analysis

2-Benzamido-N-(3-methylisoxazol-5-yl)benzamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Benzamido-N-(3-methylisoxazol-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzamido-N-(3-methylisoxazol-5-yl)benzamide involves its interaction with specific molecular targets in biological systems. The benzamide moiety can interact with enzymes and receptors, leading to inhibition or activation of their functions. The isoxazole ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets . The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 2-benzamido-N-(3-methylisoxazol-5-yl)benzamide include other benzamide derivatives and isoxazole-containing compounds. Some examples are:

Properties

CAS No.

90059-31-7

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

2-benzamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide

InChI

InChI=1S/C18H15N3O3/c1-12-11-16(24-21-12)20-18(23)14-9-5-6-10-15(14)19-17(22)13-7-3-2-4-8-13/h2-11H,1H3,(H,19,22)(H,20,23)

InChI Key

MWLNJPWTSKXAIX-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3

Origin of Product

United States

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